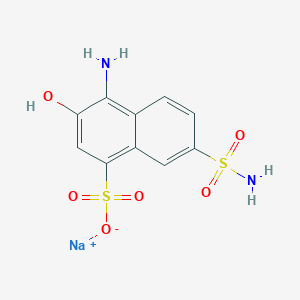
sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate, also known as 7-Amino-4-hydroxy-3-[[[2-methyl-5-(sulfonamido)-1-naphthalenyl]amino]sulfonyl]-1-naphthalenesulfonic acid sodium salt, is a chemical compound that has been widely used in scientific research. This compound is a naphthalenesulfonate derivative and has been used in various fields such as biochemistry, pharmacology, and organic chemistry.
作用機序
The mechanism of action of sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate is not fully understood. However, it has been shown to bind to proteins and peptides and has been used as a fluorescent probe to study the binding of these molecules. It has also been shown to have anti-inflammatory and anti-cancer properties, but the exact mechanism of action for these properties is still being studied.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have a high sensitivity to pH changes and has been used as a pH indicator. It has also been shown to bind to proteins and peptides and has been used as a drug delivery system.
実験室実験の利点と制限
One of the advantages of using sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate in lab experiments is its ability to bind to proteins and peptides. This makes it useful in studying the binding of these molecules. It also has a high sensitivity to pH changes, making it useful as a pH indicator.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have anti-cancer properties, but it may also have negative effects on healthy cells. It is important to use caution when working with this compound and to follow proper safety protocols.
将来の方向性
There are several future directions for the use of sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate in scientific research. One direction is to further study its anti-inflammatory and anti-cancer properties and to determine the mechanism of action for these properties. Another direction is to explore its potential as a drug delivery system and to develop new methods for using it in this capacity. Additionally, its high sensitivity to pH changes could be further explored and utilized in various applications.
合成法
The synthesis of sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate can be achieved through several methods. One of the most commonly used methods is the reaction of 4-amino-7-chloro-3-hydroxy-1-naphthalenesulfonic acid with 2-methyl-5-aminosulfonamido-1-naphthalene in the presence of a base. The reaction results in the formation of the sodium salt of sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonatedroxy-3-[[[2-methyl-5-(sulfonamido)-1-naphthalenyl]amino]sulfonyl]-1-naphthalenesulfonic acid.
科学的研究の応用
Sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate has been widely used in scientific research due to its various applications. One of the primary applications of this compound is in the field of biochemistry. It has been used as a fluorescent probe to study the binding of proteins and peptides. It has also been used as a pH indicator and has been shown to have a high sensitivity to pH changes.
Another application of this compound is in the field of pharmacology. It has been used as a drug delivery system due to its ability to bind to proteins and peptides. It has also been shown to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
sodium;4-amino-3-hydroxy-7-sulfamoylnaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S2.Na/c11-10-6-2-1-5(19(12,14)15)3-7(6)9(4-8(10)13)20(16,17)18;/h1-4,13H,11H2,(H2,12,14,15)(H,16,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHQONGQPMYSHL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2C=C1S(=O)(=O)N)S(=O)(=O)[O-])O)N.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6061228.png)
![2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride](/img/structure/B6061236.png)
![3-[1-(3-chlorobenzoyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6061244.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6061247.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6061250.png)
![3-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6061257.png)
![methyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6061266.png)
![[1-[(4,5-dimethyl-2-furyl)methyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061267.png)
![N-methyl-2-(4-morpholinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B6061271.png)

![3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B6061292.png)
![1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B6061298.png)
![(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6061307.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6061308.png)